molecular formula C20H30N2O3 B2758021 tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate CAS No. 2034205-12-2

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate

Cat. No.: B2758021
CAS No.: 2034205-12-2
M. Wt: 346.471
InChI Key: DRQLCZVZXHXFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate: is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in catalytic reactions, drug synthesis, and material chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with other chemical reagents under specific conditions. One common method includes the use of Boc acid anhydride and ethanol, followed by the addition of ammonia solution at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sulfuric acid, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used in catalytic reactions and the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in material chemistry for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions contribute to its effects in various biological systems .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate: Another similar compound with applications in organic synthesis.

    tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: Used in the synthesis of complex organic molecules.

Uniqueness

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate CRMP2 further distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(21-19(24)25-20(2,3)4)18(23)22-13-9-8-12-17(14-22)16-10-6-5-7-11-16/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQLCZVZXHXFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC(C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.